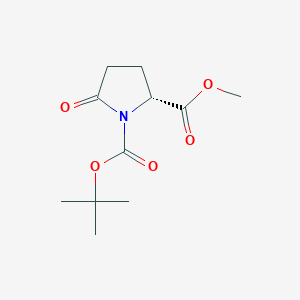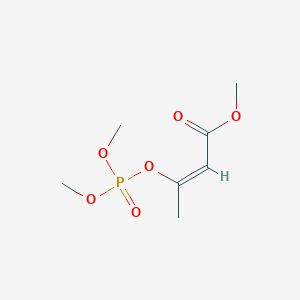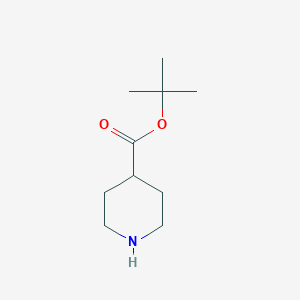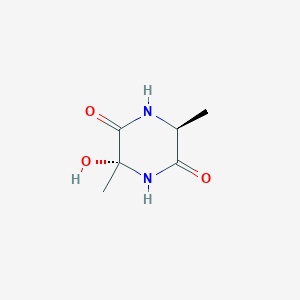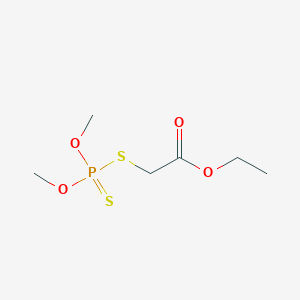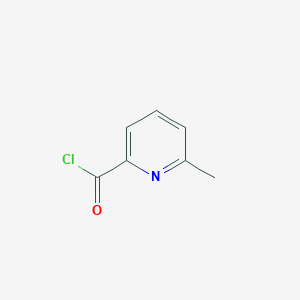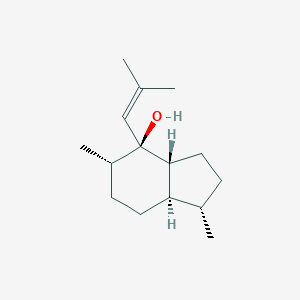
(-)-Tamariscol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Tamariscol is a natural product that is isolated from the roots of Tamarix gallica. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wissenschaftliche Forschungsanwendungen
Phytochemical Properties and Pharmacological Potential
- Tamarix Articulata (T. articulata) , also known as Tamarisk or Athal, is recognized for its rich phytochemical content, particularly polyphenolics and flavonoids. These compounds bestow T. articulata with significant antioxidant, anti-inflammatory, and antiproliferative properties. It holds promise as a potential drug candidate for treating various clinical conditions, including cancer (Alnuqaydan & Rahb, 2019).
Traditional Uses and Modern Pharmacological Insights
- The genus Tamarix , commonly known as tamarisk, encompasses over 60 species of halophyte plants traditionally utilized in Asian and African countries for treating infections, wounds, and liver and spleen disorders. Despite its potential health benefits, Tamarix is not well-known in modern medicine. It's imperative to conduct high-quality preclinical studies and well-designed clinical trials to validate the safety and efficacy of these plants in humans (Bahramsoltani et al., 2020).
Environmental Impact and Management
- Tamarix species (saltcedar, tamarisk) have spread across vast areas in western North America, posing challenges in water resource management, native riparian vegetation restoration, and wildlife habitat improvement. The outcomes of saltcedar control efforts are variable, emphasizing the need for site-specific management strategies, rigorous monitoring, and balanced consideration of the environmental impacts (Shafroth et al., 2005).
Eigenschaften
CAS-Nummer |
131615-60-6 |
|---|---|
Produktname |
(-)-Tamariscol |
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(1S,3aR,4R,5S,7aR)-1,5-dimethyl-4-(2-methylprop-1-enyl)-1,2,3,3a,5,6,7,7a-octahydroinden-4-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)9-15(16)12(4)6-7-13-11(3)5-8-14(13)15/h9,11-14,16H,5-8H2,1-4H3/t11-,12-,13+,14+,15+/m0/s1 |
InChI-Schlüssel |
JOARPSTUQGJONT-VQJWOFKYSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2[C@@H]1CC[C@@H]([C@@]2(C=C(C)C)O)C |
SMILES |
CC1CCC2C1CCC(C2(C=C(C)C)O)C |
Kanonische SMILES |
CC1CCC2C1CCC(C2(C=C(C)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



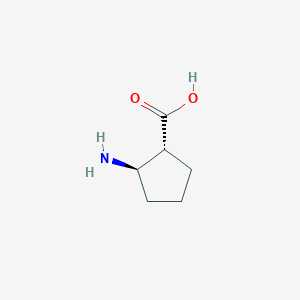
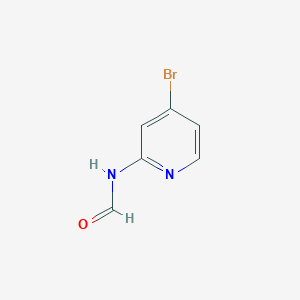

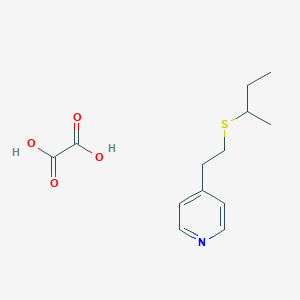
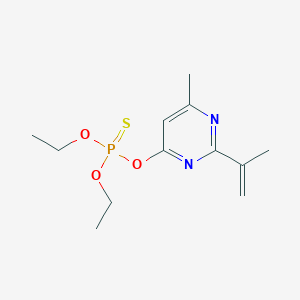
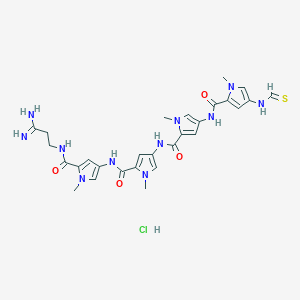
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
